An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylphenylboronic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylphenylboronic Acid: Synthesis, Properties, and Applications
CAS Number: 849062-19-7
Foreword for the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 3-Bromo-2,4,6-trimethylphenylboronic acid. This sterically hindered boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its unique substitution pattern, featuring both steric bulk from the ortho-methyl groups and the electronic influence of the bromine atom, presents both challenges and opportunities in cross-coupling reactions. This document provides not only procedural details but also the underlying scientific rationale for the methodologies presented, aiming to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Compound Profile and Physicochemical Properties
3-Bromo-2,4,6-trimethylphenylboronic acid is a solid, crystalline compound with the molecular formula C₉H₁₂BBrO₂ and a molecular weight of approximately 242.91 g/mol .[1] Its structure, characterized by a boronic acid group flanked by two methyl groups and a bromine atom at the meta-position, contributes to its notable steric hindrance and specific reactivity.
| Property | Value | Source |
| CAS Number | 849062-19-7 | [2] |
| Molecular Formula | C₉H₁₂BBrO₂ | [1] |
| Molecular Weight | 242.91 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 159-164 °C | [2] |
The boronic acid functional group is a Lewis acid, capable of reversibly interacting with diols. At physiological pH, it exists predominantly in its uncharged, trigonal planar form, but in aqueous solutions with a pH higher than its pKa, it can convert to an anionic, tetrahedral boronate species. This equilibrium is fundamental to its role in transmetalation during cross-coupling reactions.
Synthesis of 3-Bromo-2,4,6-trimethylphenylboronic Acid: A Guided Protocol
The causality behind this choice of precursor lies in the differential reactivity of the bromine atoms. In a symmetrically substituted dibromoarene, a single lithium-halogen exchange can be achieved under carefully controlled stoichiometric and temperature conditions.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on the well-established procedure for the synthesis of 2,4,6-trimethylphenylboronic acid from its corresponding bromide and should be optimized for the specific substrate.[3]
Materials:
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1,3-dibromo-2,4,6-trimethylbenzene
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Diethyl ether
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Saturated brine solution
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1,3-dibromo-2,4,6-trimethylbenzene dissolved in anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The choice of a very low temperature is critical to control the selectivity of the monolithiation and prevent side reactions. Stir the mixture at this temperature for 1-2 hours.
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Borylation: To the resulting aryl lithium solution, add triisopropyl borate (typically 1.1 to 1.5 equivalents) dropwise, again maintaining the temperature at -78 °C. The use of a trialkyl borate is a standard and efficient method for converting organolithium or Grignard reagents into boronic esters.
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Quenching and Hydrolysis: After stirring for several hours at -78 °C, allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid. Stir vigorously for at least 2 hours to hydrolyze the boronic ester to the desired boronic acid.
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Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
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Recrystallization: The crude 3-Bromo-2,4,6-trimethylphenylboronic acid can be purified by recrystallization from an appropriate solvent system, such as a mixture of an organic solvent and water or a nonpolar/polar organic solvent mixture, to yield the pure product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-Bromo-2,4,6-trimethylphenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl frameworks.
Mechanistic Overview of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:
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Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to an organic halide (Ar¹-X), forming a Pd(II) intermediate.
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Transmetalation: The boronic acid (Ar²-B(OH)₂), after activation with a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations with Sterically Hindered Boronic Acids:
The presence of two ortho-methyl groups in 3-Bromo-2,4,6-trimethylphenylboronic acid introduces significant steric bulk around the carbon-boron bond. This steric hindrance can impede the transmetalation step of the catalytic cycle, which often requires careful selection of the palladium catalyst, ligand, base, and solvent system to achieve efficient coupling. The choice of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is often crucial for promoting the reaction with sterically demanding substrates.
Exemplary Protocol for Suzuki-Miyaura Coupling with a Heteroaryl Bromide:
This protocol is a generalized procedure based on established methods for coupling arylboronic acids with heteroaryl halides and should be optimized for specific substrates.[4]
Materials:
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3-Bromo-2,4,6-trimethylphenylboronic acid (1.1 - 1.5 equivalents)
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Heteroaryl bromide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
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Phosphine ligand (if not using a pre-catalyst with an integrated ligand)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
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Anhydrous solvent (e.g., dioxane, toluene, DMF)
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Degassed water (if using an aqueous base system)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the heteroaryl bromide, 3-Bromo-2,4,6-trimethylphenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment. This is critical as the palladium(0) catalyst is sensitive to oxidation.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the anhydrous organic solvent and, if applicable, degassed water.
-
Reaction: Stir the reaction mixture vigorously and heat to the appropriate temperature (typically 80-120 °C) using a preheated oil bath. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety and Handling
As a laboratory chemical, 3-Bromo-2,4,6-trimethylphenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
3-Bromo-2,4,6-trimethylphenylboronic acid is a valuable, albeit sterically challenging, building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of highly substituted biaryl and heteroaryl structures that are of interest in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and the nuances of its application in palladium-catalyzed reactions, as outlined in this guide, is essential for its successful implementation in research and development.
References
- Molander, G. A., & Brown, A. R. (2016). Anhydrous Suzuki–Miyaura Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 81(19), 9036–9043.
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8678–8698.
- dos Santos, V. A., & da Silva, F. M. (2021).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID | 849062-19-7 [chemicalbook.com]
- 3. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

